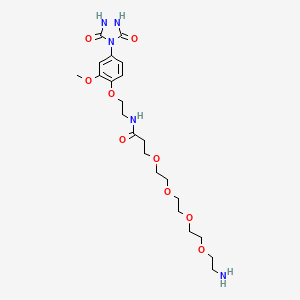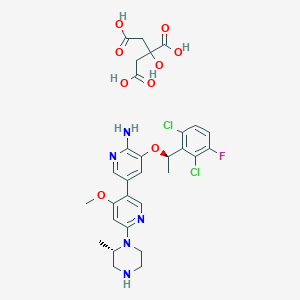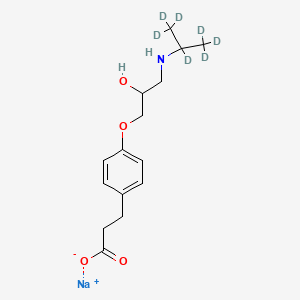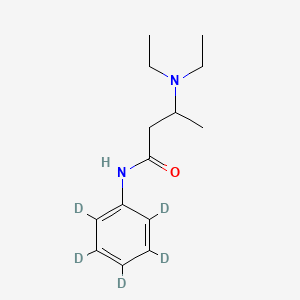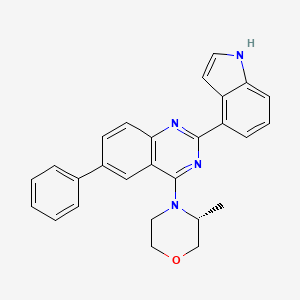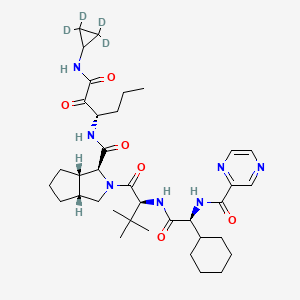
Penispidin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penispidin A is a naturally occurring aromatic sesquiterpenoid compound isolated from the microorganism Penicillium virgatum. It has garnered attention due to its ability to inhibit hepatic lipid accumulation in HepG2 cells . The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penispidin A is typically synthesized through microbial fermentation using Penicillium virgatum. The fermentation process involves cultivating the microorganism under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganism Penicillium virgatum is grown in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Penispidin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .
Scientific Research Applications
Penispidin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its effects on cellular lipid metabolism, particularly in hepatic cells.
Medicine: this compound has potential therapeutic applications in treating metabolic diseases related to lipid accumulation.
Industry: The compound is used in the development of bioactive molecules and as a reference standard in analytical chemistry
Mechanism of Action
Penispidin A exerts its effects by inhibiting lipid accumulation in hepatic cells. The exact molecular targets and pathways involved are still under investigation. it is believed that this compound interacts with key enzymes and signaling pathways involved in lipid metabolism, leading to reduced lipid accumulation in cells .
Comparison with Similar Compounds
Penispidin B: Another sesquiterpenoid with similar inhibitory effects on lipid accumulation.
Penispidin C: A structurally related compound with distinct biological activities.
Penispidin A stands out due to its specific inhibitory effects on hepatic lipid accumulation, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl (2aR,8bS)-3,3,8b-trimethyl-2,2a-dihydro-1H-cyclobuta[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-15(2)13-7-8-16(13,3)11-6-5-10(14(17)18-4)9-12(11)19-15/h5-6,9,13H,7-8H2,1-4H3/t13-,16+/m0/s1 |
InChI Key |
WUUJHGWZYMYQLJ-XJKSGUPXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]1C(OC3=C2C=CC(=C3)C(=O)OC)(C)C |
Canonical SMILES |
CC1(C2CCC2(C3=C(O1)C=C(C=C3)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



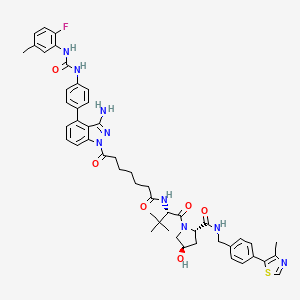


![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


